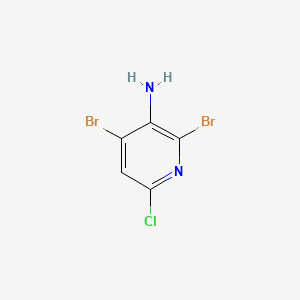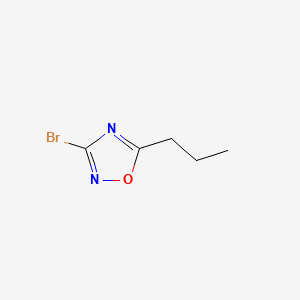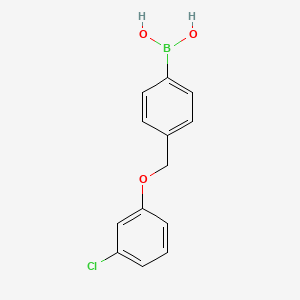![molecular formula C8H12ClN3S B577881 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride CAS No. 1226776-81-3](/img/structure/B577881.png)
2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride is a type of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines, including 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride, involves numerous methods . For instance, a series of 2-methylthio-pyrido-triazolopyrimidines were prepared by the reaction of dimethyl-N-cyanoimidodithiocarbonate with hydrazinopyridine carboxylic acid as starting reactants .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride is not directly mentioned in the sources, but it likely shares similar structural characteristics with other pyrimidines.Applications De Recherche Scientifique
Anticancer Applications
Pyrimidine derivatives, including 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride, have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to exhibit anticancer activity . For example, thiazolopyrimidine derivatives have shown excellent anticancer activity against human cancer cell lines and primary CLL cells .
Antimicrobial and Antifungal Applications
Pyrimidine derivatives have been reported to exhibit antimicrobial and antifungal activities . This makes them potential candidates for the development of new antimicrobial and antifungal agents.
Antiparasitic Applications
Pyrimidine derivatives have also been reported to exhibit antiparasitic activities . This suggests that they could be used in the development of new antiparasitic drugs.
Diuretic Applications
Pyrimidine derivatives have been reported to exhibit diuretic activities . This suggests that they could be used in the treatment of conditions that benefit from increased urine production.
Anti-Inflammatory and Analgesic Applications
Pyrimidine derivatives have been reported to exhibit anti-inflammatory and analgesic activities . This suggests that they could be used in the treatment of conditions that involve inflammation and pain.
Antihypertensive Applications
Pyrimidine derivatives have been reported to exhibit antihypertensive activities . This suggests that they could be used in the treatment of high blood pressure.
Antidiabetic Applications
Pyrimidine derivatives have been reported to exhibit antidiabetic activities . This suggests that they could be used in the treatment of diabetes.
Cardiovascular Applications
Pyrimidine derivatives have been reported to exhibit cardiovascular activities . This suggests that they could be used in the treatment of cardiovascular diseases.
Mécanisme D'action
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets through different mechanisms . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory activity, which may involve the inhibition of certain inflammatory mediators . The specific pathways affected by this compound and their downstream effects require further investigation.
Result of Action
As a pyrimidine derivative, it may have potential anti-inflammatory effects . .
Safety and Hazards
While specific safety and hazard information for 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride is not available, a related compound, 4-Methyl-2-(methylthio)pyrimidine, is known to cause skin irritation and serious eye irritation . It’s recommended to wear personal protective equipment and avoid ingestion and inhalation .
Orientations Futures
Propriétés
IUPAC Name |
2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S.ClH/c1-12-8-10-4-6-2-3-9-5-7(6)11-8;/h4,9H,2-3,5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKALMFJNBJAGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2CCNCC2=N1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70712340 |
Source


|
| Record name | 2-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70712340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride | |
CAS RN |
1226776-81-3 |
Source


|
| Record name | 2-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70712340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




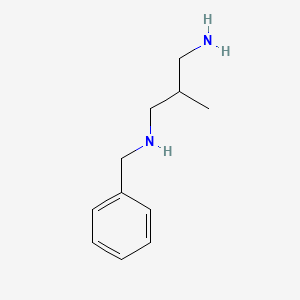
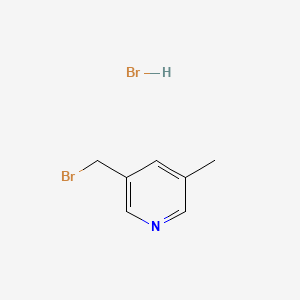
![2-(2,6-Dichlorophenyl)-2,3-dihydropyrrolo[3,4-c]pyridin-1-one](/img/structure/B577809.png)
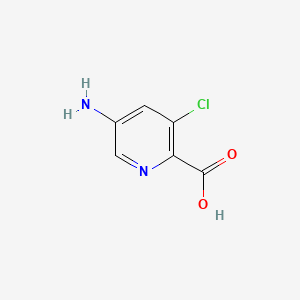
![Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B577814.png)

